molecular formula C25H24FN5O2S2 B12163686 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12163686
M. Wt: 509.6 g/mol
InChI Key: YPXMAIVHERFVSE-ZHZULCJRSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused pyrido-pyrimidinone core. Its structure includes a Z-configuration thiazolidinone ring substituted with a 4-fluorobenzyl group at position 3 and a 4-methylpiperazinyl group at position 2 of the pyrimidinone scaffold. The thioxo group in the thiazolidinone ring may act as a hydrogen-bonding site, critical for biological interactions .

Properties

Molecular Formula

C25H24FN5O2S2

Molecular Weight

509.6 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24FN5O2S2/c1-16-4-3-9-30-21(16)27-22(29-12-10-28(2)11-13-29)19(23(30)32)14-20-24(33)31(25(34)35-20)15-17-5-7-18(26)8-6-17/h3-9,14H,10-13,15H2,1-2H3/b20-14-

InChI Key

YPXMAIVHERFVSE-ZHZULCJRSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCN(CC5)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)N5CCN(CC5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the fluorobenzyl group. The key steps include:

    Formation of Thiazolidinone Core: This involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction.

    Formation of Pyrido[1,2-a]pyrimidin-4-one: This step involves the cyclization of an appropriate precursor to form the pyrido[1,2-a]pyrimidin-4-one ring system.

    Final Coupling: The final step involves coupling the thiazolidinone and pyrido[1,2-a]pyrimidin-4-one moieties under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its ability to interact with various biological targets can be exploited to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activities, are of significant interest. Research is ongoing to explore its efficacy and safety in various disease models.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

The pyrido[1,2-a]pyrimidin-4-one core is shared across analogs, but substituents on the thiazolidinone and piperazinyl groups differentiate pharmacological profiles:

Compound Substituents (Thiazolidinone R-group) Substituents (Piperazinyl R-group) Molecular Weight Key Structural Features
Target Compound 4-Fluorobenzyl 4-Methylpiperazinyl 534.63 g/mol Fluorine enhances electronegativity, stability
3-Benzyl analog Benzyl 4-Benzylpiperazinyl 602.71 g/mol Increased lipophilicity, bulky substituent
Tetrahydrofuranmethyl analog Tetrahydrofuranmethyl 4-Methylpiperazinyl 538.65 g/mol Oxygen-containing ring improves solubility
BH29862 4-Fluorobenzyl 3-(Imidazolylpropyl)amino 534.63 g/mol Imidazole may enhance metal coordination

Piperazinyl Group Modifications

Piperazine derivatives in and exhibit substituents (methyl, ethyl, hydroxyethyl) that modulate solubility and target affinity:

  • 4-Methylpiperazinyl (Target Compound): Balances lipophilicity and solubility, favoring blood-brain barrier penetration .
  • 4-Ethylpiperazinyl (, Compound 5): Increased hydrophobicity may reduce renal clearance .
  • 4-(2-Hydroxyethyl)piperazinyl (): Hydroxyl group enhances aqueous solubility, beneficial for intravenous formulations .

Thiazolidinone Ring Substitutions

  • 4-Fluorobenzyl (Target Compound): Fluorine’s electron-withdrawing effect stabilizes the molecule and may enhance metabolic resistance .
  • Allyl (): Introduces rigidity, possibly affecting conformational flexibility .

Analytical Data

  • IR Spectroscopy: Thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ confirm thiazolidinone formation .
  • NMR : Aromatic protons (δ 7.2–8.1 ppm) and piperazinyl CH2 groups (δ 2.3–3.5 ppm) validate substitution patterns .
  • Mass Spectrometry : High-resolution EI-MS matches theoretical molecular weights (e.g., m/z 534.63 for target compound) .

Pharmacological Implications (Inferred from Analogs)

  • Antimicrobial Activity: Thiazolidinone derivatives with electron-withdrawing groups (e.g., 4-fluorobenzyl) show enhanced activity against Gram-positive bacteria .
  • Anti-inflammatory Potential: Pyrido-pyrimidinones with piperazinyl groups exhibit COX-2 inhibition (analogous to compounds) .
  • Oral Bioavailability : Piperazine derivatives with methyl groups (e.g., 4-methylpiperazinyl) demonstrate improved absorption in computational models .

Biological Activity

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features include a thiazolidine ring, a pyrido-pyrimidine core, and a fluorobenzyl substituent, which contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C26H27FN4O2S2C_{26}H_{27}FN_{4}O_{2}S_{2}, with a molecular weight of approximately 510.7 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC26H27FN4O2S2C_{26}H_{27}FN_{4}O_{2}S_{2}
Molecular Weight510.7 g/mol
IUPAC Name3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Antimicrobial Properties

Studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial activity. For instance, compounds structurally related to the target compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited activity exceeding that of standard antibiotics like ampicillin by 10 to 50-fold against certain strains such as Enterobacter cloacae and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
Compound A0.0040.008Enterobacter cloacae
Compound B0.030.06Staphylococcus aureus

Antitumor Activity

Research indicates that thiazolidinone derivatives can also possess antitumor properties. A study evaluating various thiazolidinone derivatives found that some exhibited potent cytotoxic effects against glioblastoma cell lines, leading to decreased cell viability . The specific mechanisms often involve the induction of apoptosis or cell cycle arrest.

Table 2: Cytotoxicity Against Glioblastoma Cell Lines

CompoundIC50 (µM)Cell Line
Compound C5U87MG
Compound D10A172

The proposed mechanism of action for the compound involves its interaction with specific biological targets, including enzymes and receptors. The thiazolidine moiety may facilitate binding to target proteins, altering their activity and leading to therapeutic effects . Docking studies suggest that the compound may inhibit bacterial enzymes crucial for cell wall synthesis or interfere with metabolic pathways in cancer cells.

Case Study 1: Antibacterial Screening

In a recent study, derivatives similar to the target compound were screened for antibacterial activity against a panel of pathogens. The results indicated that modifications in the thiazolidine ring significantly influenced antibacterial potency, with some derivatives showing MIC values as low as 0.004 mg/mL against resistant strains .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor efficacy of thiazolidinone derivatives in vitro and in vivo. The results demonstrated significant tumor growth inhibition in xenograft models treated with these compounds, suggesting their potential as chemotherapeutic agents .

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